(E)-S-methyl 4-(3-cyanophenyl)-2-oxobut-3-enethioate
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Overview
Description
(E)-S-methyl 4-(3-cyanophenyl)-2-oxobut-3-enethioate is an organic compound characterized by its unique structure, which includes a cyanophenyl group and a thioester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-methyl 4-(3-cyanophenyl)-2-oxobut-3-enethioate typically involves the condensation of sulfur-containing compounds with α-methylene carbonyl compounds and α-cyano esters. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents, catalysts, and temperature control to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-S-methyl 4-(3-cyanophenyl)-2-oxobut-3-enethioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
(E)-S-methyl 4-(3-cyanophenyl)-2-oxobut-3-enethioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of (E)-S-methyl 4-(3-cyanophenyl)-2-oxobut-3-enethioate involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-((3-cyanophenyl)imino)methyl)-3-hydroxyphenyl tetradecanoate
- 3,4,5-Trimethoxycinnamamide-tethered 1,2,3-triazole derivatives
Uniqueness
(E)-S-methyl 4-(3-cyanophenyl)-2-oxobut-3-enethioate is unique due to its specific structural features, such as the thioester linkage and the cyanophenyl group
Properties
Molecular Formula |
C12H9NO2S |
---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
S-methyl (E)-4-(3-cyanophenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C12H9NO2S/c1-16-12(15)11(14)6-5-9-3-2-4-10(7-9)8-13/h2-7H,1H3/b6-5+ |
InChI Key |
ZFOXJWCBUMGOSQ-AATRIKPKSA-N |
Isomeric SMILES |
CSC(=O)C(=O)/C=C/C1=CC(=CC=C1)C#N |
Canonical SMILES |
CSC(=O)C(=O)C=CC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
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